molecular formula C9H15ClO2 B118268 Ethyl 6-chlorohept-6-enoate CAS No. 148252-46-4

Ethyl 6-chlorohept-6-enoate

Cat. No. B118268
M. Wt: 190.67 g/mol
InChI Key: APXFUPFGRUFLGP-UHFFFAOYSA-N
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Description

Ethyl 6-chlorohept-6-enoate is a chemical compound with the molecular formula C9H15ClO2 . It has a molecular weight of 190.67 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 6-chlorohept-6-enoate . The InChI representation is InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3 . The Canonical SMILES representation is CCOC(=O)CCCCC(=C)Cl .


Physical And Chemical Properties Analysis

Ethyl 6-chlorohept-6-enoate has a density of 1.0±0.1 g/cm3 . The boiling point is 229.6±33.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.6±3.0 kJ/mol . The flash point is 95.9±20.8 °C . The index of refraction is 1.447 . The molar refractivity is 49.9±0.3 cm3 . The polar surface area is 26 Å2 . The polarizability is 19.8±0.5 10-24 cm3 . The surface tension is 30.3±3.0 dyne/cm . The molar volume is 186.9±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Crystal Packing : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique crystal packing through rare N⋯π and O⋯π interactions, alongside hydrogen bonding, showcasing the compound's potential in crystal engineering and material science (Zhang, Wu, & Zhang, 2011).
  • Characterization of Ethyl Enolates : The study on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provided detailed spectrometric identification and structural analysis, contributing to the understanding of enolate chemistry (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
  • Approaches to Alkenoate Synthesis : Research into creating ethyl (4E)-alkenoates via Fe-catalyzed cross-coupling introduces new synthetic pathways, highlighting the versatility of ethyl alkenoates in organic synthesis (Shakhmaev, Sunagatullina, & Zorin, 2013).

Interaction Studies and Applications

  • Hydrogenation and Enantioselectivity : The hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate reveals high enantioselectivity, underscoring the compound's role in producing chiral intermediates for pharmaceutical applications (Meng, Zhu, & Zhang, 2008).
  • Structural Determination and Catalysis : The synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates via Ru-mediated coupling and their structural elucidation through X-ray crystallography and DFT calculation showcases the complex's potential in catalysis and mechanism studies (Seino, Kondo, Mochizuki, Tokunaga, Yamaguchi, & Sato, 2017).

Material Science and Silicon Chemistry

  • Silicon Oleochemicals : The hydrosilylation of unsaturated fatty acid derivatives to produce silicon oleochemicals illustrates the application of ethyl enoate derivatives in creating functional materials with silicon integration (Behr, Naendrup, & Obst, 2002).

properties

IUPAC Name

ethyl 6-chlorohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXFUPFGRUFLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402245
Record name Ethyl 6-chlorohept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chlorohept-6-enoate

CAS RN

148252-46-4
Record name Ethyl 6-chlorohept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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